molecular formula C12H18O3 B14312008 Benzene, 1-(1,1-dimethoxypropyl)-4-methoxy- CAS No. 115943-56-1

Benzene, 1-(1,1-dimethoxypropyl)-4-methoxy-

Cat. No.: B14312008
CAS No.: 115943-56-1
M. Wt: 210.27 g/mol
InChI Key: ZGGMLHJRMQMMBV-UHFFFAOYSA-N
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Description

Benzene, 1-(1,1-dimethoxypropyl)-4-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a 1,1-dimethoxypropyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1,1-dimethoxypropyl)-4-methoxy- typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the alkylation of 4-methoxybenzene with 1,1-dimethoxypropane under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1,1-dimethoxypropyl)-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1-(1,1-dimethoxypropyl)-4-methoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(1,1-dimethoxypropyl)-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways. These interactions can modulate various biochemical processes, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(2-bromo-1,1-dimethoxypropyl)-4-methyl-
  • Benzene, (1,1-dimethylpropyl)-

Uniqueness

Benzene, 1-(1,1-dimethoxypropyl)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

115943-56-1

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-(1,1-dimethoxypropyl)-4-methoxybenzene

InChI

InChI=1S/C12H18O3/c1-5-12(14-3,15-4)10-6-8-11(13-2)9-7-10/h6-9H,5H2,1-4H3

InChI Key

ZGGMLHJRMQMMBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)(OC)OC

Origin of Product

United States

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